6-Fluoro-2-(2-naphthyl)quinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-(2-naphthyl)-4-quinolinecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a naphthyl group, and a quinoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2-naphthyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(2-naphthyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and naphthyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline carboxylic acids.
Scientific Research Applications
6-Fluoro-2-(2-naphthyl)-4-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-naphthyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylquinolinecarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid: Substitution of fluorine with chlorine alters the electronic properties and reactivity.
6-Methyl-2-(2-naphthyl)-4-quinolinecarboxylic acid: The presence of a methyl group instead of fluorine affects the compound’s steric and electronic characteristics.
Uniqueness
6-Fluoro-2-(2-naphthyl)-4-quinolinecarboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity, biological activity, and potential applications. The fluorine atom enhances the compound’s stability and can improve its binding affinity to molecular targets.
Properties
Molecular Formula |
C20H12FNO2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-fluoro-2-naphthalen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H12FNO2/c21-15-7-8-18-16(10-15)17(20(23)24)11-19(22-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,23,24) |
InChI Key |
CJTYNZYMWBXUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O |
solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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